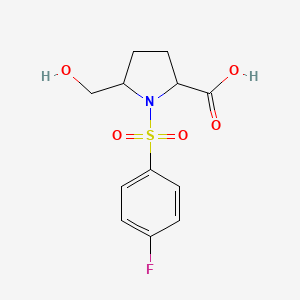
1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H12FNO5S and a molecular weight of 289.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a fluorobenzenesulfonyl group and a hydroxymethyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the sulfonyl group would produce a sulfide .
Scientific Research Applications
1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The fluorine atom can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
- 1-(4-Fluorobenzenesulfonyl)-4-hydroxy-pyrrolidine-2-carboxylic acid
Uniqueness
1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a fluorobenzenesulfonyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C12H14FNO5S |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO5S/c13-8-1-4-10(5-2-8)20(18,19)14-9(7-15)3-6-11(14)12(16)17/h1-2,4-5,9,11,15H,3,6-7H2,(H,16,17) |
InChI Key |
PEALVXOURMTWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1CO)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



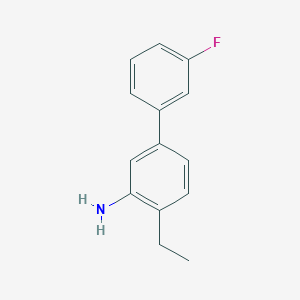
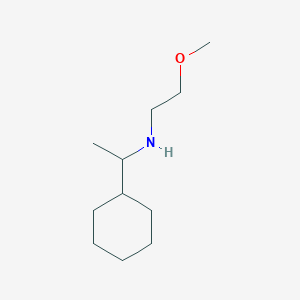

![2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13257980.png)
![2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13257986.png)
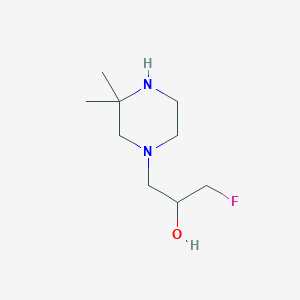
![2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid](/img/structure/B13257996.png)
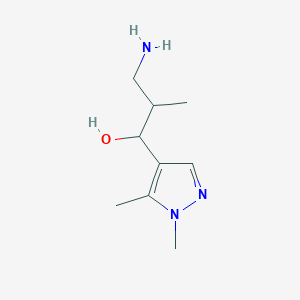
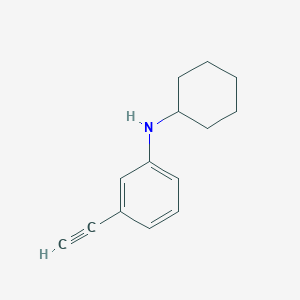
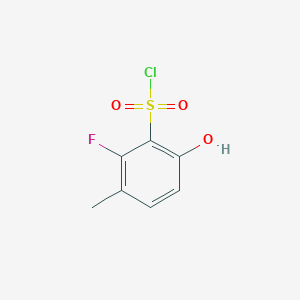

![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)

